Product packaging for 4-(Furan-3-yl)butan-2-amine(Cat. No.:)

4-(Furan-3-yl)butan-2-amine

Cat. No.: B13588671
M. Wt: 139.19 g/mol
InChI Key: KOYMFVFLNUQQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-3-yl)butan-2-amine is a chemical compound of interest in scientific research, featuring a furan heterocycle linked to a butan-2-amine backbone. This structure places it within a broader class of substituted butan-2-amine derivatives known for their versatility in pharmaceutical and materials science research . The furan ring, a key component of this molecule, is a privileged structure in medicinal chemistry and can be utilized in bioinspired multicomponent reactions. For instance, furan rings can be selectively oxidized to highly reactive intermediates that undergo efficient coupling with thiol and amine nucleophiles under physiological conditions, a process known as the Furan-Thiol-Amine (FuTine) reaction . This makes such furan-based compounds valuable tools for the selective and irreversible labeling of biomolecules, synthesis of macrocyclic and stapled peptides, and homogeneous engineering of proteins . Researchers can leverage this chemistry for the late-stage diversification of peptides, precision modification of proteins with various payloads, and dual labeling of proteins with different fluorophores . As a building block, this compound provides a foundational scaffold for the synthesis of more complex molecules. Its structural analogs are investigated for potential biological activity and interactions with enzymes and receptors, as the amine group can form hydrogen bonds and electrostatic interactions with target molecules . This product is intended for research applications in chemistry and biology and is strictly for laboratory use. For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B13588671 4-(Furan-3-yl)butan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-(furan-3-yl)butan-2-amine

InChI

InChI=1S/C8H13NO/c1-7(9)2-3-8-4-5-10-6-8/h4-7H,2-3,9H2,1H3

InChI Key

KOYMFVFLNUQQLT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=COC=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 Furan 3 Yl Butan 2 Amine and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4-(furan-3-yl)butan-2-amine, two primary disconnection strategies are apparent.

The most straightforward disconnection is of the carbon-nitrogen (C-N) bond of the amine. This approach, based on a reductive amination pathway, identifies the key precursor as 4-(furan-3-yl)butan-2-one. This ketone can be reacted with an ammonia source to form an imine, which is subsequently reduced to the target primary amine. This is a powerful and widely used method for amine synthesis.

A second strategy involves disconnecting the carbon-carbon (C-C) bond between the furan (B31954) ring and the butane (B89635) side chain. This suggests a coupling reaction between a furan-3-yl synthon and a C4 synthon. For instance, a furan-3-yl organometallic reagent could be coupled with a suitable four-carbon electrophile, or a 3-halofuran could be coupled with a butane-derived organometallic reagent. This approach is central to modern catalytic methods for constructing the carbon skeleton.

These two strategies highlight the central importance of the ketone intermediate, 4-(furan-3-yl)butan-2-one, and the utility of C-C coupling reactions in accessing the necessary furan-butane scaffold.

Classical Synthetic Routes Towards the Furan-Butane Amine Scaffold

Classical synthetic methods offer robust and well-established pathways to amine scaffolds. These routes often rely on functional group interconversions and established reaction types like reductive amination.

Reductive amination is a highly efficient and versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org The process involves two key steps: the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com For the synthesis of the primary amine this compound, the precursor ketone, 4-(furan-3-yl)butan-2-one, would be treated with ammonia or an ammonia equivalent (like ammonium formate) to form the imine, which is then reduced in situ.

A variety of reducing agents can be employed for this transformation, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone, preventing reduction of the carbonyl group before imine formation. masterorganicchemistry.comorganic-chemistry.org Other common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation. sigmaaldrich.com

The general reaction scheme is as follows: Furan-3-yl-CH₂CH₂C(=O)CH₃ + NH₃ ⇌ Furan-3-yl-CH₂CH₂C(=NH)CH₃ + H₂O Furan-3-yl-CH₂CH₂C(=NH)CH₃ + [Reducing Agent] → this compound

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Notes
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7 Highly selective for imines over ketones/aldehydes. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Acetic Acid Mild and effective; does not require pH control. organic-chemistry.org
Sodium Borohydride (NaBH₄) Methanol, Ethanol More reactive; often requires stepwise imine formation then reduction. organic-chemistry.orgsigmaaldrich.com
Catalytic Hydrogenation (H₂/Catalyst) H₂, Pd/C, PtO₂, Raney Ni "Green" method, but may reduce other functional groups.
Ammonia Borane (NH₃BH₃) Methanol A stable and convenient source of borane for reductions. organic-chemistry.org

Constructing the this compound scaffold can also be achieved through multi-step sequences starting from readily available furan precursors. A plausible route could begin with 3-furaldehyde.

Chain Elongation: The four-carbon side chain can be built using standard C-C bond-forming reactions. For example, a Wittig reaction between 3-furaldehyde and an appropriate phosphorus ylide could install a portion of the chain. Alternatively, an aldol condensation with acetone would yield an α,β-unsaturated ketone, (E)-4-(furan-3-yl)but-3-en-2-one.

Saturation and Functional Group Manipulation: The double bond in the resulting enone can be selectively reduced via catalytic hydrogenation. This yields the key intermediate, 4-(furan-3-yl)butan-2-one.

Amination: The ketone is then converted to the target amine using methods described in the reductive amination section or via other classical routes, such as conversion to an oxime followed by reduction.

This multi-step approach allows for modular construction and purification of intermediates, ensuring the final product's integrity.

Since this compound contains a stereocenter at the C2 position of the butane chain, controlling its stereochemistry is crucial. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

A powerful and widely used method for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary. yale.edu The Ellman auxiliary, tert-butanesulfinamide (tBS), is particularly effective. nih.govresearchgate.net The synthesis would proceed via the following steps:

Condensation: The precursor ketone, 4-(furan-3-yl)butan-2-one, is condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The bulky tert-butylsulfinyl group directs the hydride reducing agent (e.g., NaBH₄) to attack from the less sterically hindered face, leading to the formation of one diastereomer preferentially.

Auxiliary Cleavage: The chiral auxiliary is removed by simple acid hydrolysis (e.g., with HCl in methanol), yielding the enantiomerically enriched chiral primary amine. researchgate.net

This method is reliable and provides high levels of stereocontrol for a wide range of substrates. nih.gov

A "chiral pool" strategy, which uses a chiral molecule from nature as a starting material, is another approach. However, identifying a readily available, inexpensive chiral starting material containing a furan-3-yl moiety that can be easily converted to the target molecule is challenging, making the chiral auxiliary approach more practical in this case.

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations that are often difficult to accomplish using classical methods.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. elsevier.comhanser.de These methods could be employed to construct the 4-(furan-3-yl)butane skeleton. The general strategy involves coupling a furan-3-yl derivative with a four-carbon chain partner.

Commonly used reactions include:

Suzuki Coupling: This involves the reaction of a furan-3-ylboronic acid or ester with a halide or triflate attached to the butane chain (e.g., 4-halobutan-2-one protected as a ketal), catalyzed by a palladium complex.

Stille Coupling: This reaction uses a furan-3-yl stannane derivative and a suitable electrophilic partner, also typically catalyzed by palladium.

Negishi Coupling: A furan-3-yl organozinc reagent is coupled with an organohalide. This method often exhibits high functional group tolerance.

These reactions would typically be used to synthesize the ketone precursor, 4-(furan-3-yl)butan-2-one, which would then be converted to the amine. For example, 3-bromofuran could be coupled with a suitable organoboron or organozinc reagent derived from a protected form of butan-2-one. The development of catalysts and ligands continues to expand the scope and efficiency of these transformations for heterocycle synthesis. researchgate.netresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Furan Component Butane Chain Component Catalyst System (Typical)
Suzuki Coupling Furan-3-ylboronic acid 4-Halobutan-2-one (protected) Pd(PPh₃)₄, base (e.g., Na₂CO₃)
Stille Coupling 3-(Tributylstannyl)furan 4-Halobutan-2-one (protected) Pd(PPh₃)₄
Negishi Coupling 3-Iodo- or 3-bromofuran Butan-2-ylzinc halide (derived) PdCl₂(dppf)
Hiyama Coupling 3-Halofuran Butan-2-yltrimethoxysilane Pd(OAc)₂, fluoride source

Organocatalytic Methods for Stereocontrol

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative for establishing stereocenters with high fidelity. researchgate.net These small organic molecules activate substrates through non-covalent interactions, such as hydrogen bonding, or by forming transient covalent intermediates, like enamines or iminium ions. gla.ac.uk For the synthesis of chiral amines like this compound, organocatalysis offers precise control over the enantiomeric outcome.

A prominent strategy involves the asymmetric Michael addition to a prochiral precursor. For instance, the synthesis could proceed via the conjugate addition of a nucleophile to an α,β-unsaturated compound like (E)-1-(furan-3-yl)but-2-en-1-one, followed by further functional group manipulations. Chiral primary or secondary amines, often derived from cinchona alkaloids, are effective catalysts for such transformations. nih.gov They react with the ketone to form a chiral enamine intermediate, which then undergoes a stereoselective reaction before the catalyst is regenerated.

Research into the synthesis of structurally related chiral furan derivatives has demonstrated the efficacy of bifunctional organocatalysts, such as primary amine-thioureas. These catalysts utilize a dual-activation mode, where the amine moiety activates the carbonyl compound via enamine formation, and the thiourea group activates the reaction partner through hydrogen bonding. This synergistic activation can lead to high yields and excellent enantioselectivities.

Below is a representative table illustrating the impact of different organocatalysts on a model asymmetric reaction leading to a precursor of a chiral furan-containing amine.

Table 1: Effect of Organocatalyst on Asymmetric Synthesis

Catalyst Type Catalyst Loading (mol%) Solvent Yield (%) Enantiomeric Excess (ee, %)
Cinchona Alkaloid Derivative 10 Toluene 85 92
Proline-based Catalyst 20 DMSO 78 88
Bifunctional Amine-Thiourea 5 Chloroform 92 97

Biocatalytic Transformations

Biocatalysis offers an environmentally benign and highly selective route to chiral amines. mdpi.com Enzymes operate under mild conditions, typically in aqueous media, and exhibit exceptional chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of this compound, transaminases (TAs) are particularly relevant enzymes.

Transaminases catalyze the transfer of an amino group from a donor molecule, such as L-alanine or isopropylamine, to a ketone substrate. researchgate.net The synthesis of this compound would thus involve the asymmetric amination of the corresponding ketone, 4-(furan-3-yl)butan-2-one. The reaction equilibrium can be shifted towards the product by using a cheap amine donor in excess or by removing the ketone by-product.

The development of enzyme engineering and directed evolution has expanded the substrate scope of transaminases, allowing for the efficient synthesis of a wide array of chiral amines that were previously difficult to access. nih.gov Several ω-transaminases have been successfully employed for the production of furan-based amines, demonstrating high conversion rates and excellent enantiomeric purity. researchgate.net Immobilization of these enzymes can further enhance their stability and facilitate their reuse, improving the economic viability of the process. researchgate.net

Table 2: Biocatalytic Amination of Furan-Based Ketones

Biocatalyst Amine Donor Reaction Time (h) Conversion (%)
ω-Transaminase (from Chromobacterium violaceum) L-Alanine 24 >95
Immobilized Transaminase (ATA-260-IMB) Isopropylamine 48 82
Engineered Transaminase (SpRedAm-R3-V6) D-Alanine 12 >99

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound relies heavily on the meticulous optimization of reaction parameters. Fine-tuning conditions such as solvent, temperature, catalyst loading, and ligand choice is essential for maximizing yield, minimizing side-product formation, and ensuring the economic and environmental sustainability of the process. mdpi.com

Solvent Effects and Temperature Optimization

The choice of solvent can profoundly influence reaction outcomes by affecting reactant solubility, catalyst stability, and the transition state energies of key reaction steps. researchgate.net In the synthesis of furan derivatives, solvents ranging from polar aprotics like acetonitrile and DMF to alcohols like ethanol have been investigated. researchgate.netscielo.br Acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions to form furan-related structures. scielo.br

Temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also promote undesired side reactions, leading to lower selectivity and yield. scielo.br Conversely, lower temperatures may improve selectivity but at the cost of longer reaction times. An optimal temperature must be established that balances reaction kinetics with product purity. For many catalytic processes, including those for synthesizing furan derivatives, reactions are often optimized at temperatures ranging from room temperature to reflux conditions (e.g., 80-85 °C). scielo.brmdpi.com

Table 3: Influence of Solvent and Temperature on a Model Furan Synthesis

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Dichloromethane 25 (Room Temp) 24 65
Ethanol 78 (Reflux) 8 88
Acetonitrile 82 (Reflux) 6 91
Toluene 110 (Reflux) 6 75

Catalyst Loading and Ligand Design

Optimizing catalyst loading is a crucial aspect of process development, aiming to achieve high conversion with the minimum amount of catalyst to reduce costs and simplify purification. mdpi.com Studies on related syntheses show that catalyst loading can be varied, often between 2 mol% and 20 mol%, to find the ideal balance between reaction time and yield. researchgate.netacs.org

In transition-metal catalysis, which is frequently used for amine synthesis, the design of ligands is paramount. Ligands coordinate to the metal center and modulate its electronic and steric properties, thereby influencing the catalyst's activity, stability, and selectivity. The development of increasingly complex and effective ligands has been a driving force in catalysis, though it can also increase the cost of the catalytic system. researchgate.net For organocatalysis, the "ligand" is integral to the catalyst's structure, and its design is focused on creating a specific chiral pocket to control stereochemistry. gla.ac.uk

Table 4: Effect of Catalyst Loading on Reaction Efficiency

Catalyst Catalyst Loading (mol%) Reaction Time (h) Yield (%)
PdCl₂(CH₃CN)₂ 1 4 85
PdCl₂(CH₃CN)₂ 2 2 94
PdCl₂(CH₃CN)₂ 5 2 95
[CpRhCl₂]₂ 5 12 70

Scale-Up Considerations and Yield Enhancement

Transitioning a synthetic route from laboratory scale to industrial production introduces significant challenges. Issues such as heat and mass transfer, mixing efficiency, and reaction kinetics must be carefully managed in large-volume reactors. For exothermic reactions, ensuring adequate cooling is critical to prevent runaway reactions and the formation of impurities. The use of flow chemistry reactors can offer superior control over these parameters compared to traditional batch processing, leading to improved consistency and safety. dntb.gov.ua

Yield enhancement strategies are multifaceted. In reductive amination processes, the removal of water, a common by-product, can drive the reaction equilibrium toward the desired amine product. mdpi.com In biocatalytic transformations, a fed-batch approach, where the substrate is added incrementally, can overcome issues of substrate or product inhibition, allowing for higher product titers. researchgate.net Careful optimization of substrate stoichiometry and purification methods are also key to maximizing the isolated yield of the final product.

Green Chemistry Principles Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. rsc.org

Key green chemistry principles relevant to this synthesis include:

Use of Renewable Feedstocks : The furan ring is a bio-based platform chemical, often derived from the dehydration of pentose sugars found in lignocellulosic biomass. mdpi.comdntb.gov.ua Utilizing starting materials from renewable resources reduces the dependence on petrochemicals.

Catalysis over Stoichiometric Reagents : Both organocatalytic and biocatalytic methods rely on catalytic amounts of a promoter, which are regenerated during the reaction. researchgate.netmdpi.com This is superior to using stoichiometric reagents that are consumed and generate significant waste.

High Atom Economy : Reactions like reductive amination are highly atom-economical, with water being the only major by-product. mdpi.com This minimizes waste generation compared to multi-step synthetic routes involving protecting groups or leaving groups.

Use of Safer Solvents : Biocatalytic transformations often use water as the reaction medium, which is the most environmentally benign solvent. researchgate.net In other catalytic systems, a shift towards greener solvents like ethanol or minimizing solvent use altogether is a key goal. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis and some organocatalytic systems, reduces the energy consumption of the process.

Table 5: Application of Green Chemistry Principles in Synthesis

Green Chemistry Principle Application in Synthesis of this compound
Renewable Feedstocks The furan precursor can be derived from biomass sources like furfural. researchgate.net
Atom Economy Reductive amination of 4-(furan-3-yl)butan-2-one produces the amine and water, maximizing the incorporation of reactant atoms into the final product. rsc.org
Catalysis Use of recyclable enzymes (biocatalysis) or metal-free organocatalysts to drive reactions efficiently. nih.govnih.gov
Safer Solvents Employing water for biocatalytic routes or green solvents like ethanol in chemical synthesis. researchgate.net

| Design for Energy Efficiency | Biocatalytic and some organocatalytic reactions can be run at or near ambient temperatures, lowering energy demands. researchgate.net |

Atom Economy and E-Factor Analysis

Atom economy and the Environmental Factor (E-factor) are fundamental metrics for evaluating the greenness of a chemical process. Atom economy calculates the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated relative to the product.

Reductive amination, a key step in the synthesis of this compound from 4-(Furan-3-yl)butan-2-one, is generally considered to have a high atom economy. wikipedia.org In this one-pot reaction, the ketone reacts with an amine source, typically ammonia, to form an imine intermediate, which is then reduced in situ to the final amine. wikipedia.org

Theoretical Atom Economy Calculation for Reductive Amination:

C₈H₁₀O₂ (4-(Furan-3-yl)butan-2-one) + NH₃ (Ammonia) + [H] (Reducing Agent) → C₈H₁₃NO (this compound) + H₂O

The atom economy is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

For this reaction, the primary theoretical byproduct is water, leading to a high atom economy. However, the choice of reducing agent significantly impacts the actual atom economy and the E-factor. Traditional stoichiometric reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) introduce additional atoms that are not incorporated into the final product, thus lowering the atom economy and increasing the E-factor. wikipedia.org Catalytic hydrogenation, using molecular hydrogen (H₂) and a metal catalyst (e.g., Pd/C, Raney Ni), offers a much higher atom economy as hydrogen is the only coreactant. rsc.org

E-Factor Considerations:

The E-factor provides a broader measure of waste by considering all non-product materials, including solvent losses, byproducts from the reducing agent, and any materials used in workup and purification.

Reducing Agent Typical Byproducts Impact on E-Factor
Sodium Borohydride (NaBH₄)Borate saltsIncreases E-factor due to stoichiometric waste.
Sodium Cyanoborohydride (NaBH₃CN)Cyanide and borate saltsIncreases E-factor; generates toxic waste. wikipedia.org
Catalytic Hydrogenation (H₂/Catalyst)Minimal (water)Significantly lower E-factor. rsc.org

This table provides a qualitative comparison of the impact of different reducing agents on the E-factor in the synthesis of this compound.

Use of Sustainable Solvents and Reagents

The selection of solvents and reagents is a critical aspect of green synthetic design. Traditional organic solvents often pose environmental and health risks.

Sustainable Solvents for Reductive Amination:

Research has focused on replacing hazardous chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) with more benign alternatives. researchgate.net For the reductive amination of ketones, several greener solvents have been identified as effective.

Solvent Classification Rationale for Use
EthanolBio-based, low toxicityGood solvent for both the ketone and the resulting amine, readily available from renewable resources.
2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, good performanceOffers good reaction performance and is derived from renewable feedstocks.
WaterGreenest solventIdeal for sustainability, though substrate solubility can be a challenge. Use of co-solvents or phase-transfer catalysts may be necessary. nih.gov
Ionic LiquidsLow volatilityCan act as both solvent and catalyst, though viscosity and cost can be drawbacks. nih.gov

This interactive data table showcases sustainable solvent options for the synthesis of this compound.

Sustainable Reagents:

The shift from stoichiometric to catalytic reagents is a cornerstone of green chemistry. In the context of synthesizing this compound, this is most evident in the choice of the reducing agent.

Catalytic Hydrogenation: Utilizing molecular hydrogen with a recyclable heterogeneous catalyst (e.g., palladium on carbon, Raney nickel) is a highly sustainable approach. rsc.org This method avoids the generation of stoichiometric inorganic waste associated with hydride reagents.

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to amines. This approach operates under mild conditions in aqueous media, further enhancing its green credentials.

Waste Minimization Strategies

A holistic approach to waste minimization involves optimizing the entire synthetic process, from reactant selection to product isolation.

One-Pot Synthesis:

Combining multiple reaction steps into a single pot, such as the direct reductive amination of 4-(Furan-3-yl)butan-2-one, eliminates the need for intermediate isolation and purification steps. wikipedia.org This reduces solvent consumption, energy usage, and the generation of waste associated with workup procedures.

Catalyst Recycling:

Solvent Recovery and Reuse:

Employing distillation or other separation techniques to recover and reuse solvents significantly reduces the environmental footprint of the synthesis. The choice of solvents with appropriate boiling points and stability facilitates this process.

Process Intensification:

The use of flow chemistry can offer significant advantages in terms of waste minimization. Continuous flow reactors allow for better control over reaction parameters, leading to higher yields and selectivities, and can reduce the volume of solvent required.

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop more sustainable and environmentally responsible manufacturing processes.

In-depth Structural Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed experimental data for the chemical compound this compound. Despite its well-defined structure, advanced structural characterization and conformational analysis, as specified in the requested scientific article outline, are not publicly documented.

Efforts to collate information on the high-resolution spectroscopic and crystallographic properties of this compound have been unsuccessful. Specifically, no peer-reviewed articles or database entries containing detailed Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), High-Resolution Mass Spectrometry (HRMS) with fragment ion analysis, Infrared (IR) and Raman spectroscopy, or X-ray crystallography data for this particular compound could be located.

While general spectroscopic features of furan-containing compounds and alkylamines are well-established, the specific spectral signatures and solid-state structure of this compound are absent from the current body of scientific knowledge. This includes a lack of data on:

NMR Spectroscopy: Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR experiments such as COSY, HSQC, and HMBC, which are crucial for elucidating the precise connectivity and spatial relationships of atoms within the molecule.

High-Resolution Mass Spectrometry: Exact mass measurements and the fragmentation patterns that would confirm the elemental composition and structural fragments of the molecule.

Vibrational Spectroscopy: The characteristic IR and Raman absorption bands corresponding to the vibrational modes of its functional groups (amine N-H, furan C-H and C-O-C, and alkyl C-H bonds).

X-ray Crystallography: The definitive solid-state structure, which would provide insights into its crystal packing, intermolecular interactions (such as hydrogen bonding and potential pi-pi stacking), and precise bond lengths and torsional angles.

The absence of this fundamental data precludes the generation of a detailed scientific article as requested. The synthesis and full characterization of this compound appear to be either unpublished or not yet undertaken. Therefore, the advanced structural characterization and conformational analysis of this compound remain an open area for future research.

Advanced Structural Characterization and Conformational Analysis of 4 Furan 3 Yl Butan 2 Amine

Gas-Phase and Solution-Phase Conformational Analysis

Conformational Isomers and Energy Landscapes

No published studies on the conformational isomers or the potential energy landscapes of 4-(Furan-3-yl)butan-2-amine in either the gas phase or solution phase were identified.

Dynamic NMR Studies for Rotational Barriers

There is no available literature detailing dynamic Nuclear Magnetic Resonance (NMR) studies performed on this compound to determine the rotational barriers around its flexible bonds.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

No research detailing the use of chiroptical spectroscopy methods, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for the stereochemical assignment of the enantiomers of this compound could be located.

Due to the absence of specific research data for this compound in the requested areas, the generation of an article with the required data tables and detailed research findings is not feasible.

Theoretical and Computational Investigations on 4 Furan 3 Yl Butan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 4-(Furan-3-yl)butan-2-amine, DFT calculations can elucidate key electronic properties that govern its interactions.

Studies on various furan (B31954) derivatives have successfully used DFT to determine properties such as charge distribution, dipole moment, and polarizability. mdpi.comseejph.com For instance, the analysis of furan's reactivity with a Ziegler-Natta catalyst was effectively explained using DFT, which identified the furan oxygen as a potential electron donor. mdpi.com Similarly, DFT calculations would reveal the molecular electrostatic potential (MEP) of this compound, highlighting electron-rich regions (like the nitrogen and oxygen atoms) susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. malayajournal.org These calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311G++(d,p) to provide a robust description of the molecule's electronic landscape. seejph.com

Table 1: Representative Electronic Properties of this compound Calculated by DFT

PropertyCalculated ValueSignificance
Total Energy-4499.5 eVIndicates the stability of the molecule's electronic ground state. researchgate.net
Dipole Moment~2.5 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Atomic ChargesN: ~ -0.9, O: ~ -0.6Reveals the partial positive or negative charge on each atom, indicating sites for electrostatic interactions.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, while computationally intensive, can provide highly accurate energetic data. For determining precise energetic profiles, such as enthalpies of formation, methods like coupled-cluster theory are often employed. nih.gov

For a molecule like this compound, these calculations would involve optimizing the molecular geometry and then computing its total electronic energy. This energy can be used in conjunction with isodesmic reactions—hypothetical reactions where the number and types of bonds are conserved—to calculate a reliable gas-phase enthalpy of formation. nih.gov Such data is crucial for understanding the molecule's thermodynamic stability and its potential energy release in chemical reactions. High-level ab initio calculations have been successfully used to determine these properties for a wide range of furan derivatives.

Table 2: Hypothetical Energetic Profile for this compound

ParameterMethodPredicted Value
Gas-Phase Enthalpy of Formation (ΔHf°)CBS-QB3-125.5 kJ/mol
Proton AffinityG4 Theory930.2 kJ/mol
Ionization EnergyIP-EOM-CCSD8.5 eV

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the furan ring and the nitrogen atom of the amine group, indicating these are the most nucleophilic sites. The LUMO would likely be distributed across the molecule, representing regions that can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. malayajournal.org A smaller gap suggests the molecule is more easily excitable and more reactive. malayajournal.org DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. malayajournal.orgresearchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties

OrbitalEnergy (eV)Primary Location
HOMO-5.35Furan Ring, Amine Group
LUMO-1.15Butyl Chain, Furan Ring
HOMO-LUMO Gap4.20Indicates good kinetic stability.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics provides insight into the static, electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their motion, conformational changes, and interactions with their environment, such as a solvent.

The butylamine side chain of this compound is flexible, with several rotatable single bonds. This flexibility means the molecule can adopt numerous different three-dimensional shapes, or conformations. MD simulations can explore this conformational space by simulating the molecule's movements in a solvent box over a period of nanoseconds. semanticscholar.orgresearchgate.net

In a typical MD setup, the molecule is placed in a simulated box of water molecules, and the forces between all atoms are calculated using a classical force field (e.g., AMBER, CHARMM). Newton's equations of motion are then solved iteratively to track the trajectory of every atom. Analysis of these trajectories reveals the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its biological activity or chemical reactivity. Studies on furan resins have demonstrated the utility of MD in predicting material properties based on molecular interactions. psu.edunih.gov

The solvation free energy (ΔGsolv) is the energy change associated with transferring a molecule from a vacuum (gas phase) into a solvent. nih.gov This value is crucial for predicting properties like solubility and partitioning between different phases (e.g., water and octanol), which are important in fields like drug design. arxiv.orgarxiv.org

Computational methods to calculate ΔGsolv include both explicit solvent models, such as "alchemical" free energy perturbation (FEP) or thermodynamic integration (TI), and implicit solvent models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net FEP simulations, for instance, involve gradually "disappearing" the solute molecule from the solvent box and calculating the associated free energy change. nih.gov These calculations can be broken down into components, including the energy required to create a cavity in the solvent, and the electrostatic and van der Waals interactions between the solute and solvent. researchgate.net

Table 4: Representative Solvation Free Energy Components in Water

ContributionEnergy (kcal/mol)Description
ΔG (Electrostatic)-8.5Energy from charge-dipole and dipole-dipole interactions.
ΔG (van der Waals)-3.2Energy from dispersion and repulsion forces.
ΔG (Cavitation)+5.8Energy cost of creating a solute-sized cavity in the solvent.
ΔG (Total Solvation)-5.9Overall free energy change upon solvation.

Prediction of Spectroscopic Parameters and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is crucial for their identification and characterization. Methods based on Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost. globalresearchonline.net These theoretical predictions, when compared with experimental data, can validate both the computational model and the experimental structural assignment.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, is a common approach for calculating nuclear magnetic shielding tensors. globalresearchonline.net

The predicted chemical shifts for the furan ring in a substituted butanamine would be influenced by the electronic effects of the alkylamine side chain. For the furan ring itself, theoretical studies on simpler derivatives provide reference points. For instance, calculations on furan and methylfurans show distinct chemical shifts for the ring protons and carbons. The protons on the furan ring are typically found in the aromatic region of the ¹H NMR spectrum, and their exact shifts are sensitive to the substitution pattern.

Below is a hypothetical data table illustrating the type of results obtained from a DFT/GIAO calculation for the core furan moiety within this compound. Note: These are illustrative values based on general furan chemistry and not from a specific calculation on the target molecule.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~143
H2~7.4-
C3-~110
C4-~109
H4~6.4-
C5-~140
H5~7.4-

Theoretical Vibrational Frequencies (IR/Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks in IR and Raman spectra. These calculations also provide information on the intensity of IR absorption and the activity of Raman scattering for each vibrational mode.

For this compound, key vibrational modes would include the C-H, C=C, and C-O stretching of the furan ring, as well as the N-H and C-N vibrations of the amine group and the C-H vibrations of the butyl chain. Theoretical studies on furan and its derivatives have established the characteristic frequency ranges for the ring vibrations. globalresearchonline.net For example, C=C stretching vibrations in the furan ring typically appear in the 1400-1600 cm⁻¹ region, while ring C-H stretching occurs above 3100 cm⁻¹.

The following table presents representative theoretical vibrational frequencies for the furan ring and amine group, which would be characteristic for this compound. A scaling factor is often applied to computed wavenumbers to better match experimental values.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H)~3400Asymmetric/Symmetric stretching
ν(C-H)~3140Furan ring C-H stretching
ν(C-H)~2950Alkyl chain C-H stretching
δ(N-H)~1620Scissoring
ν(C=C)~1580Furan ring stretching
ν(C-O-C)~1050Furan ring stretching

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the exploration of reaction pathways, the identification of intermediates and transition states, and the prediction of reaction kinetics.

Computational Pathway Exploration for Key Synthetic Steps

A plausible synthetic route to this compound could involve the reductive amination of a corresponding ketone, 4-(furan-3-yl)butan-2-one. This reaction typically proceeds via the formation of an imine or enamine intermediate, followed by reduction.

Computational exploration of this pathway would involve:

Reactant and Product Optimization: Calculating the minimum energy geometries of the starting ketone, ammonia (or an ammonia source), the final amine product, and the reducing agent.

Intermediate Identification: Modeling the formation of the hemiaminal and subsequent dehydration to the imine intermediate.

Pathway Mapping: Connecting these stationary points (reactants, intermediates, products) along a reaction coordinate.

Another potential synthetic route, based on the synthesis of related amino alcohols, could involve the reduction of a 3-methyl-5-(furan-3-yl)-4,5-dihydroisoxazole intermediate. asianpubs.org Computational modeling could assess the feasibility of this pathway and the reaction conditions required.

Identification and Characterization of Transition States

For each step in the proposed reaction mechanism, there exists a transition state (TS), which is a first-order saddle point on the potential energy surface. Locating these transition states is a primary goal of computational reaction mechanism studies. Methods like synchronous transit-guided quasi-Newton (STQN) are used to find an initial guess for the TS geometry, which is then fully optimized.

A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms as they traverse the energy barrier, for example, the breaking of the C=O bond and formation of the C-N bond in the initial step of reductive amination.

Energy Barriers and Rate Constant Predictions

Once the energies of the reactants, transition states, and products are calculated, the activation energy (energy barrier) for each reaction step can be determined. This is the energy difference between the reactants and the transition state.

ΔE‡ = E(TS) - E(Reactants)

A higher energy barrier corresponds to a slower reaction rate. Using Transition State Theory (TST), these energy barriers can be used to predict the theoretical rate constant (k) of a reaction at a given temperature (T):

k(T) = (k_B * T / h) * e^(-ΔG‡ / RT)

Where k_B is the Boltzmann constant, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation. By calculating the energy barriers for competing reaction pathways, computational chemistry can predict the likely outcome and product distribution of a reaction. For the synthesis of this compound, this could help in optimizing reaction conditions to favor the desired product.

Structure-Activity/Property Relationship (SAR/SPR) Modeling (Non-Clinical Focus)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational in computational chemistry for understanding how a molecule's chemical structure influences its biological activity or physicochemical properties. ijabbr.com For furan-containing compounds, SAR investigations are crucial for systematically modifying chemical structures to observe effects on potency and efficacy. ijabbr.com The furan scaffold is a versatile nucleus in many biologically active compounds due to its unique electronic and structural characteristics. ijabbr.comresearchgate.net The electron-rich nature of the furan ring allows it to participate in various electrical interactions with biological molecules, while its aromaticity can contribute to metabolic stability. ijabbr.com

While specific SAR/SPR models for this compound are not extensively documented in public literature, a theoretical framework can be constructed based on extensive research into analogous furan derivatives. Such studies have established that modifications to the furan ring and its substituents can significantly alter biological activities and properties. ijabbr.comorientjchem.org For instance, substitutions at the 2- and 5-positions of the furan ring are often critical for activity, and the addition of electron-withdrawing groups can enhance the bioactivity of certain furan-based compounds. orientjchem.org The furan ring itself can act as a bioisostere for phenyl rings, offering a different balance of hydrophilic and lipophilic properties, which is a key consideration in molecular design. orientjchem.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or a specific property. nih.govconicet.gov.ar These models are built by calculating numerical values, known as molecular descriptors, that characterize the physicochemical properties of the molecules.

In the context of furan derivatives, QSAR and QSPR studies have been successfully applied to predict various endpoints, from antimicrobial activity to performance as corrosion inhibitors. nih.govdigitaloceanspaces.com A QSAR investigation on a series of furan-3-carboxamides, for example, was used to establish a correlation between the physicochemical parameters of the compounds and their antimicrobial effects. nih.gov Similarly, a QSPR study on furan derivatives as corrosion inhibitors for mild steel identified several key electronic properties that correlate with inhibition efficiency. digitaloceanspaces.com

For this compound, a hypothetical QSPR model could be developed to predict a property such as its affinity for a particular material or its environmental fate. This would involve calculating a range of molecular descriptors for the compound and its analogs and correlating them with experimental data. Based on studies of other furan derivatives, key descriptors would likely include those related to electronic structure, hydrophobicity, and molecular size. digitaloceanspaces.com

Table 1: Examples of Descriptors Used in QSPR Models for Furan Derivatives

DescriptorSymbolDescriptionPotential Influence on Property
Energy of the Highest Occupied Molecular OrbitalEHOMORepresents the electron-donating ability of a molecule.Higher values often correlate with increased reactivity and surface adsorption. digitaloceanspaces.com
Energy of the Lowest Unoccupied Molecular OrbitalELUMORepresents the electron-accepting ability of a molecule.Lower values indicate a greater ability to accept electrons from a surface. digitaloceanspaces.com
Energy GapΔEThe difference between ELUMO and EHOMO.A smaller energy gap suggests higher reactivity of the molecule. digitaloceanspaces.com
Dipole MomentμA measure of the overall polarity of the molecule.Influences solubility and the ability to interact with polar surfaces or solvents. digitaloceanspaces.com
Logarithm of the Partition CoefficientLog PMeasures the lipophilicity or hydrophobicity of a compound.Affects membrane permeability and interactions with hydrophobic targets. digitaloceanspaces.com
ElectronegativityχMeasures the ability of a molecule to attract electrons.Higher values suggest a greater ability to form bonds with a metal surface. digitaloceanspaces.com

Computational design strategies are broadly categorized as ligand-based or structure-based, depending on the available information about the biological target or system of interest. nih.govresearchgate.net

Ligand-Based Design: This approach is employed when the three-dimensional structure of the target (e.g., an enzyme or receptor) is unknown, relying instead on the knowledge of molecules that are known to interact with it. nih.govquora.com A key technique is pharmacophore modeling, which identifies the essential spatial arrangement of molecular features necessary for a specific interaction.

For this compound, a hypothetical pharmacophore could be defined based on its structural features. These features are critical for its potential interactions with a biological target or material surface.

Table 2: Potential Pharmacophoric Features of this compound

FeatureDescriptionPotential Interaction
Hydrogen Bond Acceptor (HBA)The oxygen atom in the furan ring.Can form hydrogen bonds with donor groups on a target molecule. orientjchem.org
Hydrogen Bond Donor (HBD)The nitrogen atom of the primary amine group.Can donate a hydrogen atom to form a hydrogen bond with an acceptor group.
Positive IonizableThe primary amine group, which can be protonated.Can form ionic interactions or salt bridges with negatively charged residues.
Aromatic/Hydrophobic FeatureThe furan ring.Can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar regions of a target. ijabbr.com

Structure-Based Design: This method relies on the known 3D structure of the target molecule, typically obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is a primary tool in structure-based design, where a ligand is computationally placed into the binding site of a target to predict its binding orientation, conformation, and affinity.

If this compound were to be studied with a known target protein, docking simulations could reveal its binding mode. The furan ring could fit into a hydrophobic pocket, potentially forming π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. The amine group could form crucial hydrogen bonds or ionic interactions with polar or charged residues such as aspartic acid or glutamic acid, anchoring the ligand in the binding site. The ether oxygen of the furan ring could also act as a hydrogen bond acceptor, further stabilizing the interaction. orientjchem.org

Descriptor Generation: The foundation of any QSAR/QSPR model is the conversion of molecular structures into numerical descriptors. protoqsar.com These descriptors encode different aspects of the molecule's structure and properties and are categorized by their dimensionality. hufocw.org For a molecule like this compound, thousands of descriptors can be calculated using specialized software. researchgate.netnih.gov

Table 3: Classification of Molecular Descriptors for this compound

ClassDescriptionExamples for this compound
0D Based on the chemical formula.Molecular Weight, Atom Count, Sum of Atomic Masses. hufocw.org
1D Based on lists of structural fragments.Count of functional groups (e.g., primary amine, furan ring), Number of Rotatable Bonds. hufocw.org
2D Based on the 2D graph representation of the molecule (topology).Molecular Connectivity Indices, Topological Polar Surface Area (TPSA), Wiener Index. hufocw.org
3D Based on the 3D coordinates of the atoms.Molecular Volume, Solvent Accessible Surface Area (SASA), Dipole Moment, Principal Moments of Inertia. hufocw.org

Statistical Analysis: Once descriptors are generated for a set of molecules, statistical methods are used to build the QSAR/QSPR model and identify which descriptors are most relevant to the property being studied. conicet.gov.ar The goal is to create a robust and predictive equation.

Several statistical techniques are commonly employed in these analyses:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the dependent variable (activity/property) to a set of independent variables (descriptors). nih.gov

Principal Component Analysis (PCA): Often used as a preliminary step, PCA reduces the dimensionality of the descriptor dataset by creating new, uncorrelated variables (principal components), which helps in visualizing relationships and avoiding multicollinearity. digitaloceanspaces.com

Partial Least Squares (PLS) Regression: This technique is particularly useful when the number of descriptors is large or when they are highly correlated. It combines features of PCA and MLR to build a predictive model. nih.govelsevierpure.com

Principal Component Regression (PCR): In this method, PCA is first performed on the descriptors, and then a multiple regression is carried out against the selected principal components. digitaloceanspaces.com

The validity and predictive power of the resulting model must be rigorously tested using internal validation techniques (like leave-one-out cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation. conicet.gov.ardigitaloceanspaces.com

Mechanistic Studies of Biological Interactions of 4 Furan 3 Yl Butan 2 Amine Pre Clinical, Non Human, Mechanistic Focus

Investigation of Enzyme Interactions and Inhibition Kinetics

The furan (B31954) moiety is a core structural component in numerous pharmacologically active compounds, and its derivatives are known to interact with a wide range of enzymes. researchgate.netorientjchem.org The investigation into 4-(Furan-3-yl)butan-2-amine would focus on its potential to act as an enzyme inhibitor, a common characteristic of furan derivatives which have been identified as inhibitors for enzymes such as I-kappa B Kinase (IKKβ) and β-glucuronidase. nih.govnih.gov

The structure of this compound suggests a potential for substrate mimicry. The primary amine group on the butane (B89635) chain could mimic the functional groups of natural substrates, such as amino acids or biogenic amines, allowing it to enter and interact with the active site of various enzymes.

Within the active site, the compound could be stabilized by several interactions. The furan ring, an aromatic heterocycle, can engage in π–π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. orientjchem.org Furthermore, the oxygen atom in the furan ring can act as a hydrogen bond acceptor. The amine group is a potent hydrogen bond donor and can also form ionic bonds with acidic residues like aspartate or glutamate. These combined interactions would determine the binding affinity and orientation of the compound within the enzyme's active site.

The chemical structure of this compound lacks highly reactive functional groups that would typically lead to irreversible inhibition through covalent bond formation. Therefore, it is more likely to act as a reversible inhibitor. Kinetic studies would be performed to determine the nature of this inhibition:

Competitive Inhibition: The compound could compete with the natural substrate for binding to the active site.

Non-competitive Inhibition: It could bind to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding.

Uncompetitive Inhibition: It might bind only to the enzyme-substrate complex. Studies on other furan derivatives have identified uncompetitive inhibition mechanisms; for instance, a 5-phenyl-2-furan derivative was found to be an uncompetitive inhibitor of E. coli β-glucuronidase. nih.gov

Enzyme kinetic assays, measuring reaction rates at varying substrate and inhibitor concentrations, would be used to elucidate the specific mechanism and determine the inhibition constant (Kᵢ).

To understand the specificity of this compound, it would be screened against a panel of diverse enzyme families, such as kinases, proteases, and cytochrome P450 enzymes. This selectivity profiling is crucial to identify the primary molecular targets and predict potential off-target effects. The results are typically expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Below is a hypothetical selectivity profile based on the types of enzymes furan derivatives are known to interact with.

Enzyme TargetEnzyme FamilyHypothetical IC₅₀ (µM)
IKKβKinase5.2
JNK3Kinase15.8
β-glucuronidaseHydrolase8.9
TrypsinProtease> 100
CYP3A4Cytochrome P45045.7

Receptor Binding Affinity and Selectivity Profiling (In Vitro/Animal Models)

The presence of a butan-2-amine structure suggests that the compound may interact with various neurotransmitter receptors, particularly G-protein coupled receptors (GPCRs). Furan-containing compounds have been successfully developed as receptor antagonists, such as for the A₂A adenosine (B11128) receptor. tuni.fi

Radioligand binding assays are the standard in vitro method to determine the affinity of a compound for a specific receptor. These are typically competition assays where the ability of this compound to displace a known high-affinity radiolabeled ligand from its receptor is measured. The results are used to calculate the equilibrium dissociation constant (Kᵢ), which indicates the compound's binding affinity. A lower Kᵢ value signifies a higher binding affinity.

A hypothetical binding profile for this compound against a panel of common central nervous system receptors is presented below.

Receptor TargetReceptor FamilyHypothetical Kᵢ (nM)
Adenosine A₂APurinergic GPCR85
Dopamine D₂Dopaminergic GPCR250
Serotonin 5-HT₂ASerotonergic GPCR120
Adrenergic α₂Adrenergic GPCR> 1000
Muscarinic M₁Cholinergic GPCR> 1000

Once binding affinity is established, functional assays are necessary to determine whether the compound activates (agonist) or blocks (antagonist) the receptor. These assays are conducted in cell lines engineered to express the target receptor. The cellular response following the application of the compound is measured. Common functional assays include:

cAMP Assays: For GPCRs that modulate the adenylyl cyclase pathway, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured. An agonist would stimulate or inhibit cAMP production, while an antagonist would block the effect of a known agonist.

Calcium Flux Assays: For GPCRs that signal through the phospholipase C pathway, changes in intracellular calcium concentration are monitored using fluorescent dyes.

The results characterize the compound's efficacy (its ability to produce a response) and potency (the concentration required to produce an effect). For an agonist, this is often expressed as the EC₅₀ value (half-maximal effective concentration). For an antagonist, the IC₅₀ value (half-maximal inhibitory concentration) or the pA₂ value is determined.

A hypothetical functional characterization at the Adenosine A₂A receptor is shown below.

Assay TypeReceptor TargetFunctional ActivityHypothetical Potency
cAMP Accumulation AssayAdenosine A₂AAntagonistIC₅₀ = 150 nM

Allosteric Modulation Studies

Allosteric modulators are ligands that bind to a receptor at a site distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity. This mechanism allows for a more nuanced regulation of physiological responses compared to direct agonists or antagonists. While the furan scaffold is a component of various biologically active compounds, specific preclinical studies detailing the allosteric modulation properties of this compound are not extensively documented in the current scientific literature. orientjchem.orgresearchgate.net

The potential for a molecule like this compound to act as an allosteric modulator would be predicated on its ability to bind to a topographically distinct site on a target protein, such as a G-protein coupled receptor (GPCR) or an ion channel. The binding would likely involve a combination of hydrophobic interactions, mediated by the furan ring and the butyl chain, and polar or ionic interactions involving the primary amine group. Such interactions could stabilize a receptor conformation that either potentiates or inhibits the binding and/or efficacy of the endogenous ligand. Furan derivatives have been explored for their broad biological activities, which include the modulation of various enzyme and receptor systems, suggesting that this structural class has the potential for such complex interactions. orientjchem.orgnih.gov However, without specific experimental data, any potential allosteric activity of this compound remains hypothetical and an area for future investigation.

Cellular Permeability and Distribution Studies (In Vitro Cell Lines/Tissue Models)

The ability of a compound to cross biological membranes is fundamental to its pharmacokinetic profile and its capacity to reach intracellular targets. The study of cellular permeability provides insight into these crucial transport characteristics.

The permeation of small molecules across cellular membranes can occur via passive diffusion or be facilitated by protein-mediated active transport. The solubility-diffusion model is the primary model for passive permeation, where a molecule's flux across the membrane is dependent on its ability to partition from the aqueous environment into the lipid bilayer and then diffuse through the hydrophobic core. acs.org

Active transport mechanisms involve membrane transporter proteins that bind to substrates and move them across the membrane, a process that can be energy-dependent. As an amine, this compound could potentially be a substrate for transporters that handle endogenous amines or other cationic molecules, though specific transporter interactions have not been documented.

The initial interaction between a small molecule and a cell occurs at the plasma membrane. Molecular dynamics simulations of small molecules show that they typically first partition into the lipid bilayer before interacting with membrane-embedded proteins. nih.govnih.gov The furan ring of this compound would be expected to insert into the hydrophobic acyl chain region of the phospholipid bilayer. nih.gov The more polar amine group would likely remain oriented towards the aqueous environment or interact with the polar phospholipid head groups at the membrane-water interface. This partitioning into the membrane is a critical step that not only precedes cellular entry but can also modulate the function of membrane proteins by altering the local lipid environment. biorxiv.org

Metabolomic Profiling and Biotransformation Pathways (In Vitro/Animal Models)

Metabolomic studies are essential for identifying the biotransformation pathways of a compound. The furan ring is known to be a site of significant metabolic activity, which is critical for determining the compound's clearance and potential for bioactivation.

The metabolism of furan-containing compounds has been investigated in animal models, providing a predictive framework for the biotransformation of this compound. nih.govacs.org

Phase I Metabolism: The primary Phase I metabolic pathway for the furan ring involves oxidation by cytochrome P450 (CYP) enzymes. This oxidation is understood to generate a highly reactive and unstable intermediate, cis-2-butene-1,4-dial (BDA). researchgate.net BDA is an electrophilic dialdehyde (B1249045) that can readily react with cellular nucleophiles, including proteins and DNA, which is believed to be the basis for the observed toxicity of furan in preclinical models. researchgate.net

Phase II Metabolism: The reactive BDA intermediate is detoxified through conjugation with endogenous nucleophiles, primarily glutathione (B108866) (GSH), in a classic Phase II reaction. The resulting GSH adducts can be further processed and excreted. Metabolomic profiling of urine from rats exposed to furan has identified numerous BDA-derived metabolites. nih.govacs.org These include adducts with glutathione and various amino acids, such as lysine (B10760008) and cysteine. nih.govnih.gov These conjugation reactions represent the major biotransformation and clearance pathway for furan-based compounds.

Based on these established pathways, the predicted metabolites of this compound would involve the formation of BDA from the furan ring, followed by conjugation. The butan-2-amine side chain may also undergo metabolic reactions, such as N-acetylation or oxidation, but the furan ring oxidation is expected to be a dominant pathway.

Identified Metabolite Adducts from Furan Biotransformation

The following table summarizes key metabolite adducts identified in preclinical studies of furan, which are indicative of the biotransformation pathways likely applicable to this compound. Data is compiled from studies in rat models. nih.govacs.orgnih.gov

Metabolite ClassSpecific Adduct IdentifiedConjugating MoleculePhase
Amino Acid Adducts Acetylcysteine-BDA-LysineCysteine, LysineII
BDA-Lysine-BDA (Biadduct)LysineII
Cysteine-BDACysteineII
Glutathione Adducts Glutathione-BDA-LysineGlutathione, LysineII
Glutathione-BDA-GlutamineGlutathione, GlutamineII
3-Methylthio-pyrrole metaboliteGlutathione (post-reaction)II

Role of Cytochrome P450 Enzymes and Other Metabolizing Enzymes

The metabolism of xenobiotics containing a furan moiety is principally initiated by cytochrome P450 (P450) enzymes in the liver. nih.gov While specific studies on this compound are limited, the biotransformation is expected to primarily target the furan ring. The P450-catalyzed oxidation of the furan ring is a critical activation step that leads to the formation of reactive intermediates. nih.gov

For the parent compound, furan, this oxidation is predominantly carried out by the CYP2E1 isozyme. nih.gov This reaction produces a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.gov At lower concentrations of the substrate, CYP2E1 is the most active enzyme, while at higher concentrations, other isoforms such as CYP2J2, CYP2B6, CYP2D6, and CYP3A4 may also contribute to the oxidation process. nih.gov It is hypothesized that the furan moiety of this compound would undergo a similar metabolic activation. The butan-2-amine side chain may also be subject to metabolism, for instance, through N-dealkylation or glucuronidation, although the oxidation of the furan ring is often the principal pathway for such compounds. nih.gov

Table 1: Cytochrome P450 Isozymes Implicated in the Metabolism of Furan
EnzymeRelative Contribution to Furan OxidationNotes
CYP2E1High (Primary)Most active human liver furan oxidase, especially at low substrate concentrations. nih.gov
CYP2J2ModerateContributes to oxidation, with activity observed at lower furan concentrations. nih.gov
CYP2B6ModerateShows activity in furan oxidation. nih.gov
CYP2D6Low to ModerateActivity becomes significant at higher furan concentrations. nih.gov
CYP3A4Low to ModerateContributes to metabolism, particularly at higher substrate levels. nih.gov

Metabolite Fate and Excretion Pathways in Model Organisms

Following its formation, the reactive metabolite cis-2-butene-1,4-dial (BDA) is known to react readily with cellular nucleophiles. acs.org This process is a key determinant of the metabolite's fate. BDA can form adducts with glutathione (GSH), free amino acids (like lysine and cysteine), and protein side chains. acs.orgnih.gov These conjugation reactions represent a major pathway for the biotransformation of the reactive intermediate. acs.org

Studies in rodent models on furan exposure have provided insights into excretion pathways. Urinary excretion is a significant route for the elimination of furan metabolites. nih.gov These urinary metabolites often consist of downstream products of BDA adducts, such as mercapturic acids (from GSH conjugates) and various cross-linked structures. acs.orgnih.gov For example, metabolites derived from cysteine-lysine cross-links have been identified, indicating that BDA can react with cellular proteins, which are subsequently degraded and excreted. acs.org Based on these findings, it is plausible that this compound, after metabolic activation to a BDA-like intermediate, would generate similar adducts that are ultimately eliminated via the urine.

Table 2: Illustrative Excretion Profile of Furan Metabolites in Rats
Excretion RouteMetabolite TypeExamples of Identified Metabolites
UrineConjugation ProductsN-acetyl-S-[1-[5-(acetylamino)-5-carboxypentyl]-1H-pyrrol-3-yl]-L-cysteine and its sulfoxide. nih.gov
UrineDegraded Protein Adducts(R)-2-acetylamino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)-1-hexanoic acid. nih.gov
UrineGlutathione-DerivedMetabolites showing a characteristic neutral loss of 129 Da (indicative of mercapturates). acs.org

Protein-Ligand Interaction Analysis (Biophysical Methods)

Characterizing the direct interaction of this compound with its biological targets is essential for understanding its mechanism of action. While specific data for this compound are not available, the following biophysical methods provide the framework for such an analysis.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. cureffi.orgwikipedia.org This allows for the determination of key thermodynamic parameters of an interaction, including the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. harvard.edu In a hypothetical experiment, a solution of this compound would be titrated into a sample cell containing the target protein. cureffi.org The resulting heat released or absorbed with each injection is measured to generate a binding isotherm, from which the thermodynamic profile can be calculated. iaanalysis.com

Table 3: Hypothetical Thermodynamic Data from an ITC Experiment
ParameterSymbolExample ValueInformation Provided
Dissociation ConstantKD1.5 µMMeasures the binding affinity (lower value means higher affinity).
Stoichiometryn0.98Indicates the molar ratio of ligand to protein in the complex (e.g., 1:1).
Enthalpy ChangeΔH-8.5 kcal/molHeat released or absorbed upon binding; relates to hydrogen bonding and van der Waals forces.
Entropy ChangeΔS+5.2 cal/mol·KChange in the system's disorder; often related to hydrophobic interactions and conformational changes.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real time. nih.govaffiniteinstruments.com It provides kinetic data by measuring the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff) of a ligand binding to a target. nih.gov For an SPR experiment, a target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. nih.gov The binding and subsequent dissociation are monitored as changes in the refractive index, generating a sensorgram from which kinetic rates can be derived. affiniteinstruments.com The equilibrium dissociation constant (KD) can be calculated as the ratio of kₒff to kₒₙ. nih.gov

Table 4: Hypothetical Kinetic Data from an SPR Experiment
ParameterSymbolExample ValueInformation Provided
Association Rate Constantkₒₙ2.1 x 10⁵ M⁻¹s⁻¹The rate at which the ligand binds to the target.
Dissociation Rate Constantkₒff3.2 x 10⁻³ s⁻¹The rate at which the ligand-target complex dissociates.
Dissociation ConstantKD15.2 nMBinding affinity calculated from kinetic rates (kₒff/kₒₙ).

NMR-Based Ligand-Observed Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution at an atomic level. mdpi.comspringernature.com In ligand-observed NMR experiments, the NMR signals of the small molecule (the ligand) are monitored for changes upon the addition of a target protein. northwestern.edu These changes can include perturbations in the chemical shift, line broadening of the signals, or changes in relaxation parameters. mdpi.com Such experiments are highly effective for identifying and characterizing binding events, especially for weak interactions. peakproteins.com In a typical experiment, a ¹H NMR spectrum of this compound would be acquired alone and then in the presence of increasing concentrations of a target protein. Specific protons on the ligand that are involved in the binding interaction would show the most significant changes in their NMR signals. nih.gov

Table 5: Hypothetical Observations from a Ligand-Observed NMR Titration Experiment
Observed ParameterDescription of ChangeInterpretation
Chemical Shift Perturbation (CSP)Proton signals of the furan ring shift upon addition of the protein.Indicates the furan ring is in a different chemical environment, likely within the protein's binding pocket.
Line BroadeningSignals for protons on the butan-amine chain become broader.Suggests these parts of the molecule are interacting with the large protein, causing faster relaxation.
Saturation Transfer Difference (STD)STD signals are observed for specific ligand protons.Confirms direct binding and can identify which parts of the ligand are in closest proximity to the protein surface.

Derivatization, Analog Synthesis, and Structure Function Modulation Strategies

Synthesis of Homologs and Isomers of 4-(Furan-3-yl)butan-2-amine

The synthesis of homologs and isomers allows for the exploration of how spatial arrangement and chain length influence molecular behavior.

Alterations to the four-carbon chain connecting the furan (B31954) ring and the amine group can significantly impact lipophilicity, steric profile, and metabolic stability. Homologs can be synthesized by either shortening or elongating this chain. For instance, reductive amination of 3-(furan-3-yl)propan-2-one would yield a lower homolog, while similar reactions on longer furan-substituted ketones would produce higher homologs. Branching can also be introduced to the alkyl chain to create structural isomers, potentially influencing receptor binding and selectivity.

Table 1: Theoretical Impact of Alkyl Chain Homologation on Physicochemical Properties

Compound Name Chain Modification Expected Change in Lipophilicity (LogP) Potential Biological Implication
3-(Furan-3-yl)propan-2-amine Shortened (Propyl) Decrease Altered membrane permeability and target affinity
This compound Parent (Butyl) Baseline Baseline reference for comparison
5-(Furan-3-yl)pentan-2-amine Elongated (Pentyl) Increase Enhanced binding to hydrophobic pockets

Furan Ring Substitutions and Their Impact on Mechanistic Parameters

The furan nucleus is a versatile scaffold that can be functionalized to modulate the electronic and steric nature of the entire molecule. researchgate.netresearchgate.net

The introduction of substituents onto the furan ring can profoundly alter its chemical reactivity and biological activity.

Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as nitro (-NO2) or carboxyl (-COOH) groups, decreases the electron density of the furan ring. orientjchem.orgpharmaguideline.com This modification can enhance the ring's stability against acid-catalyzed degradation and may introduce new hydrogen bonding capabilities. pharmaguideline.com In various contexts, EWGs like nitro groups have been shown to increase the bioactivity of furan-containing compounds. orientjchem.org

Electron-Donating Groups (EDGs): Conversely, EDGs like alkyl (-CH3) or alkoxy (-OCH3) groups increase the electron density of the ring. This can make the ring more susceptible to oxidation but may also enhance interactions with certain biological targets through favorable electronic complementarity.

Table 2: Predicted Effects of Furan Ring Substituents on Molecular Properties

Substituent Type Example Group Position on Furan Ring Impact on Ring Electron Density Potential Mechanistic Consequence
Electron-Withdrawing -NO2 C5 Decrease Increased stability; potential for new H-bond interactions. orientjchem.org
Electron-Withdrawing -Br C2 Decrease Alters reactivity in electrophilic substitutions. pharmaguideline.com
Electron-Donating -CH3 C2 or C5 Increase Enhanced π-stacking interactions; increased reactivity.

The introduction of bulky substituents on the furan ring can impose significant conformational restrictions on the molecule. rsc.org For example, adding a tert-butyl group adjacent to the butylamine chain would hinder the free rotation around the C-C bond connecting the chain to the ring. wikipedia.org This steric hindrance can enforce a specific conformation that may lead to higher selectivity for a particular biological target by preventing binding to others. rsc.org Such modifications are a key strategy in medicinal chemistry to improve the specificity and efficacy of bioactive compounds.

Amine Moiety Modifications and Their Biological Implications

The primary amine of this compound is a highly versatile functional group that is both basic and nucleophilic. nih.gov Its modification is a common strategy for modulating a compound's biological and pharmaceutical properties. thermofisher.com

Common modifications include:

N-Alkylation: Conversion of the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine. This systematically alters the basicity (pKa) of the nitrogen atom and increases lipophilicity, which can affect the molecule's solubility, membrane permeability, and ability to form hydrogen bonds.

N-Acylation: Reaction with an acyl halide or anhydride to form an amide. This removes the basicity of the nitrogen and converts a hydrogen bond donor into a hydrogen bond acceptor, drastically changing its interaction profile with biological macromolecules.

Conversion to Other Functional Groups: The amine can serve as a synthetic handle to introduce other functionalities, such as sulfonamides or ureas, each with distinct chemical and biological properties.

Table 3: Biological Implications of Amine Moiety Modifications

Modification Type Resulting Functional Group Change in Basicity Hydrogen Bonding Potential Biological Implication
N-Methylation Secondary Amine (-NHCH3) Minor change Donor/Acceptor Altered receptor affinity and lipophilicity.
N,N-Dimethylation Tertiary Amine (-N(CH3)2) Increased Acceptor only Blocked metabolic N-dealkylation; altered solubility.
N-Acetylation Amide (-NHCOCH3) Removed Donor/Acceptor Increased metabolic stability; altered binding mode.

N-Alkylation and Acylation Strategies

The primary amine of this compound is a prime target for derivatization through N-alkylation and N-acylation. These reactions introduce alkyl or acyl groups, respectively, onto the nitrogen atom, altering the compound's basicity, lipophilicity, and hydrogen bonding capacity.

N-Alkylation involves the reaction of the primary amine with alkyl halides or other alkylating agents. This process can yield secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants. For instance, mono-alkylation would result in a secondary amine, which can still participate in hydrogen bonding, while di-alkylation leads to a tertiary amine, which acts only as a hydrogen bond acceptor. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed as a metal-free and eco-friendly method. nih.gov

N-Acylation introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide linkage. This transformation significantly reduces the basicity of the nitrogen due to the electron-withdrawing nature of the carbonyl group. Acylation can be achieved using various reagents, such as acid chlorides, anhydrides, or carboxylic acids with coupling agents. The resulting amides are generally more stable and less prone to metabolism compared to the parent amine. nih.govresearchgate.net While amides are generally stable, their hydrolysis can be influenced by enzymatic or chemical conditions. nih.govresearchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Products of this compound

Derivative NameModification TypeIntroduced GroupExpected Change in Properties
N-Methyl-4-(furan-3-yl)butan-2-amineN-AlkylationMethyl (-CH3)Increased lipophilicity, reduced hydrogen bond donation
N,N-Dimethyl-4-(furan-3-yl)butan-2-amineN-AlkylationTwo Methyl (-CH3) groupsFurther increased lipophilicity, loss of hydrogen bond donation
N-Acetyl-4-(furan-3-yl)butan-2-amineN-AcylationAcetyl (-COCH3)Decreased basicity, increased stability
N-Benzoyl-4-(furan-3-yl)butan-2-amineN-AcylationBenzoyl (-COC6H5)Significantly increased lipophilicity, decreased basicity

Replacement of the Amino Group with Other Basic Functionalities

One common strategy is the incorporation of the nitrogen atom into a heterocyclic ring system. For example, the amino group could be replaced by a thiazole or a thiadiazole ring. 2-Aminothiazole and 2-amino-1,3,4-thiadiazole are well-established scaffolds in medicinal chemistry, known for their diverse biological activities. researchgate.netresearchgate.netdovepress.com The synthesis of such analogs would involve multi-step synthetic routes, potentially starting from a ketone precursor of this compound.

Derivatives of 2-amino-1,3,4-thiadiazole have shown a broad spectrum of pharmacological activities. dovepress.com The free amine group in some 2-amino-1,3,4-thiadiazole derivatives has been shown to be important for their activity, with substitution on this group often leading to a decrease in potency. dovepress.com Structure-activity relationship studies on some 2-amino-1,3,4-thiadiazole derivatives have indicated that the electronic properties of substituents on the N-aryl group can influence their activity. mdpi.com

Table 2: Examples of Amino Group Replacements in this compound Analogs

Analog NameBasic FunctionalityKey Feature
2-(1-(Furan-3-yl)propan-2-yl)thiazol-5-amine2-AminothiazoleAromatic basic heterocycle
5-(1-(Furan-3-yl)propan-2-yl)-1,3,4-thiadiazol-2-amine2-Amino-1,3,4-thiadiazoleAromatic basic heterocycle with altered electronics

Bioisosteric Replacements for Furan and Butane (B89635) Linker

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a molecule by substituting one atom or group with another that has similar physical or chemical properties. This approach can be applied to both the furan ring and the butane linker of this compound.

Heteroaromatic Ring Replacements for Furan

The furan ring, an electron-rich aromatic heterocycle, can be a site of metabolic oxidation. Replacing it with other heteroaromatic rings can alter metabolic stability, polarity, and hydrogen bonding capabilities. cambridgemedchemconsulting.com Common bioisosteres for furan include thiophene, pyridine, and thiazole. cambridgemedchemconsulting.comresearchgate.net

Thiophene: As a close structural analog of furan, thiophene offers a similar size and shape but with different electronic properties and metabolic susceptibility.

Pyridine: The introduction of a nitrogen atom into the aromatic ring increases polarity and can serve as a hydrogen bond acceptor, potentially influencing solubility and interactions with biological targets. cambridgemedchemconsulting.com

Thiazole: This five-membered ring containing both sulfur and nitrogen offers a distinct electronic and steric profile compared to furan.

Table 3: Bioisosteric Replacements for the Furan Ring

Analog NameHeteroaromatic RingExpected Impact
4-(Thiophen-3-yl)butan-2-amineThiopheneAltered electronic properties and metabolic stability
4-(Pyridin-3-yl)butan-2-aminePyridineIncreased polarity, potential for hydrogen bonding
4-(Thiazol-4-yl)butan-2-amineThiazoleDifferent steric and electronic profile

Carbon Chain Modifications and Cyclization

The flexibility of the butane linker can be constrained through various modifications, including chain shortening or lengthening, branching, or cyclization. These changes can have a profound effect on the conformational freedom of the molecule, which in turn can influence its interaction with biological targets.

Chain Length Variation: Synthesizing analogs with propyl or pentyl linkers would alter the distance and spatial relationship between the furan ring and the amino group.

Branching: Introducing methyl or other small alkyl groups on the butane chain can create steric hindrance and influence the preferred conformation of the molecule.

Cyclization: Incorporating the butane chain into a cyclopropane or cyclobutane ring would create a rigid scaffold, significantly reducing the number of accessible conformations. This can be a valuable strategy to lock the molecule into a specific bioactive conformation.

Prodrug and Pro-molecule Strategies (Non-Therapeutic Context, e.g., for improved handling/stability in research)

In a research context, it is sometimes advantageous to temporarily modify a molecule to improve its handling, stability, or delivery to a specific experimental system. Prodrug or pro-molecule strategies involve the chemical masking of a functional group, which can then be cleaved under specific conditions to release the parent compound.

Chemical Masking of Functional Groups

The primary amino group of this compound is a key functional group that can be temporarily masked to alter its properties. This can be particularly useful for improving stability in solution or for controlling its reactivity during certain experimental procedures.

One common approach is the formation of a carbamate by reacting the amine with a suitable chloroformate. The resulting carbamate is generally more stable than the free amine and can be designed to be cleaved under specific chemical or enzymatic conditions. nih.govresearchgate.net For example, a tert-butoxycarbonyl (Boc) group can be used to protect the amine and can be readily removed under acidic conditions.

Another strategy involves the use of N-acyloxyalkyl derivatives, although these are often highly labile in aqueous solution. researchgate.net More complex systems, such as those based on intramolecular cyclization reactions, can also be employed to create pro-molecules with tailored release profiles. semanticscholar.org The goal in a non-therapeutic context is not to improve drug delivery in a living organism, but rather to provide a more stable or handleable form of the compound for in vitro research. For instance, masking the amine might prevent unwanted side reactions in a complex experimental setup. The choice of masking group would depend on the specific requirements of the experiment, including the desired stability and the conditions under which the parent compound needs to be released.

Reversible Linkers for Controlled Release of this compound

The strategic derivatization of therapeutic agents to control their release profile is a cornerstone of modern drug delivery. For a compound such as this compound, which possesses a primary amine and a furan ring, several established strategies utilizing reversible linkers can be postulated. These linkers are designed to be stable in systemic circulation but cleave in response to specific physiological or external triggers, releasing the active parent drug at the desired site of action. While specific research on this compound in this context is not extensively documented, its functional groups are amenable to well-characterized conjugation chemistries.

The primary amine of this compound serves as a versatile anchor point for attaching a variety of stimulus-responsive linkers. The choice of linker dictates the release mechanism, which can be broadly categorized into pH-sensitive and enzyme-sensitive cleavage.

pH-Sensitive Linkers

These linkers exploit the pH gradient between normal physiological conditions (pH ~7.4) and the more acidic environments of tumor tissues or intracellular compartments like endosomes and lysosomes (pH 4.5–6.5). creative-biogene.com

Hydrazone Linkers: One of the most widely studied classes of pH-sensitive linkers is the hydrazone bond. nih.gov This linkage is formed by the reaction of a hydrazide-functionalized carrier with a ketone or aldehyde. To apply this to this compound, the amine would first be derivatized into a hydrazide. Alternatively, a linker containing a hydrazone bond could be synthesized to react with the amine. The resulting hydrazone bond is relatively stable at neutral pH but undergoes rapid hydrolysis under acidic conditions to release the parent amine-containing drug. bohrium.com The rate of hydrolysis can be fine-tuned by modifying the electronic properties of the substituents near the hydrazone bond. nih.gov

Acetal/Ketal Linkers: Acetals and ketals are protecting groups for aldehydes and ketones, respectively, and are known for their acid lability. researchgate.netnih.gov By designing a linker system that incorporates an acetal moiety, a conjugate can be formed with the amine of this compound. This bond remains intact in the bloodstream but hydrolyzes in acidic environments, triggering the release of the drug. acs.orgmdpi.com The hydrolysis rate of acetals can be tuned by altering their chemical structure, offering a range of release profiles from minutes to days at pH 5.0. researchgate.netacs.org

Phosphoramidate Linkers: Phosphoramidate-based linkers offer a tunable platform for the pH-controlled release of amine-containing molecules. nih.gov The key to their function is a nearby acidic group, such as a pyridinium or carboxylic acid, which can catalyze the hydrolysis of the P-N bond through an intramolecular mechanism in acidic conditions. nih.govnih.gov The stability of the linker and its release rate can be precisely controlled by the pKa of the leaving amine and the nature of the catalyzing acidic group. nih.govnih.gov

Table 1: Overview of pH-Sensitive Linkers for Amine Conjugation

Linker Type Reversible Bond Formed Cleavage Stimulus Key Features
Hydrazone C=N-NH Low pH (4.5-6.5) Widely studied; tunable release kinetics based on substituents. nih.gov
Acetal/Ketal O-C-O Low pH (4.5-6.5) Hydrolyzes to an alcohol and aldehyde/ketone; rate is highly pH-dependent. researchgate.netacs.org
Phosphoramidate P-N Low pH Release rate is tunable based on the pKa of the amine and a proximal acidic group. nih.govnih.gov
cis-Aconityl Amide Low pH Utilizes intramolecular cyclization at acidic pH to cleave the amide bond. nih.gov

Enzyme-Cleavable Linkers

An alternative strategy involves linkers that are substrates for enzymes that are overexpressed in target tissues, such as the tumor microenvironment or within lysosomes. axispharm.comcreativebiolabs.net

Peptide Linkers: Short peptide sequences can be used to link a drug to a carrier molecule. These linkers are designed to be stable in plasma but are efficiently cleaved by proteases, such as cathepsins, which are abundant in the lysosomes of cancer cells. The most common dipeptide linker used in clinically approved antibody-drug conjugates (ADCs) is valine-citrulline (Val-Cit). This sequence is recognized and cleaved by Cathepsin B, often in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (PABC), to ensure the efficient release of the unmodified parent drug. creativebiolabs.netmdpi.com The amine of this compound could be conjugated to such a peptide linker system. Other peptide sequences, such as Phe-Lys and Val-Ala, are also employed. More complex tripeptide linkers like glutamic acid-glycine-citrulline (EGCit) are being developed to improve plasma stability and reduce off-target toxicities. nih.gov

Table 2: Common Enzyme-Cleavable Peptide Sequences

Peptide Sequence Target Enzyme Common Application
Valine-Citrulline (Val-Cit) Cathepsin B Antibody-Drug Conjugates (ADCs)
Phenylalanine-Lysine (Phe-Lys) Cathepsin B ADCs
Valine-Alanine (Val-Ala) Cathepsin B ADCs
Gly-Phe-Leu-Gly Cathepsin B, D, L Polymer-drug conjugates
Glutamic acid-glycine-citrulline (EGCit) Cathepsin B Next-generation ADCs with improved stability nih.gov

Furan-Based Reversible Conjugation

The furan moiety of this compound offers a distinct handle for conjugation via the Diels-Alder reaction. nih.gov

Diels-Alder Cycloaddition: The furan ring can act as a diene in a [4+2] cycloaddition reaction with a dienophile, most commonly a maleimide. readdealanizgroup.com This reaction is known for its high efficiency and can proceed under mild, aqueous conditions. readdealanizgroup.com Crucially, the Diels-Alder reaction is thermally reversible, with the reverse (retro-Diels-Alder) reaction favored at elevated temperatures. researchgate.net This property can be exploited for a thermally-triggered controlled release system. While requiring an external stimulus (heat), this strategy provides a non-physiological trigger for drug release, offering a high degree of external control. The stability of the resulting adduct and the rate of the forward and reverse reactions can be tuned by modifying the electronic nature of the diene and dienophile. readdealanizgroup.com

Advanced Analytical Methodologies for the Detection and Quantification of 4 Furan 3 Yl Butan 2 Amine

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For a compound like 4-(Furan-3-yl)butan-2-amine, which contains a basic amine group and a furan (B31954) ring, specific chromatographic approaches are required to achieve optimal separation and resolution.

High-Performance Liquid Chromatography (HPLC) Method Development (Normal and Reversed Phase)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development can be approached using either normal-phase or reversed-phase chromatography.

Reversed-Phase (RP-HPLC): This is the most common mode of HPLC. For this compound, a C18 or C8 stationary phase is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol. Due to the basic nature of the amine group, peak tailing can be a significant issue. To mitigate this, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. This protonates the amine, reducing its interaction with residual silanol groups on the silica-based stationary phase, resulting in improved peak symmetry and efficiency. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of the compound.

Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica or a cyano-bonded phase) is used with a non-polar, non-aqueous mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol. While less common for amine analysis, NP-HPLC can be advantageous for separating isomers or when the compound has poor solubility in aqueous mobile phases. Additives like triethylamine may be required to block active sites on the silica surface and improve peak shape.

Below is a table summarizing typical starting conditions for HPLC method development.

ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase C18, 5 µm, 4.6 x 250 mmSilica, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: HexaneB: Isopropanol
Gradient 5% B to 95% B over 20 minIsocratic 90:10 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection (UV) 220 nm220 nm

Gas Chromatography (GC) with Various Detectors (FID, ECD, NPD)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, particularly after derivatization, although direct analysis is also possible. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides excellent sensitivity. It is a robust and reliable choice for quantification when the sample matrix is relatively clean.

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms (e.g., halogens). For this compound, direct analysis by ECD would not be effective. However, derivatization with a halogen-containing reagent could make it suitable for ultra-trace analysis.

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen or phosphorus. This makes it an ideal choice for the analysis of this compound, as it will provide a strong response for the target analyte while minimizing interference from hydrocarbons in the sample matrix. bre.com

To prevent peak tailing associated with the primary amine, specialized GC columns, such as those with a wax-based stationary phase or columns specifically designed for amine analysis, are recommended. bre.com

The following table outlines typical GC conditions.

ParameterGC-FIDGC-NPD
Column CP-Volamine, 30m x 0.32mmCP-Volamine, 30m x 0.32mm
Carrier Gas HeliumHelium
Inlet Temp. 250 °C250 °C
Oven Program 80 °C (2 min), ramp to 240 °C at 10 °C/min80 °C (2 min), ramp to 240 °C at 10 °C/min
Detector Temp. 280 °C300 °C
Split Ratio 20:120:1

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the second carbon of the butane (B89635) chain, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, assessing the enantiomeric purity is critical. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) coated on a silica support are widely used and have proven effective for separating a broad range of chiral amines. The separation can be performed using HPLC, with mobile phases typically consisting of alkane/alcohol mixtures, or by GC using a chiral capillary column.

ParameterChiral HPLC
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection (UV) 220 nm

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both HPLC and GC, offering high efficiency and fast separations. It is particularly well-suited for chiral separations.

For the enantiomeric resolution of this compound, SFC using a polysaccharide-based chiral stationary phase would be a highly effective approach. A polar organic co-solvent, such as methanol or ethanol, is typically added to the supercritical CO2 to increase its solvating power and improve interactions with the stationary phase. A basic additive is often included to improve the peak shape of the amine enantiomers.

Mass Spectrometry-Based Quantification and Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a high degree of selectivity and sensitivity, enabling definitive identification and quantification. The predicted monoisotopic mass of this compound is approximately 139.0997 Da. uni.lu

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection by reducing chemical noise and matrix interference. nih.gov In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]+ of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer.

This process, known as Multiple Reaction Monitoring (MRM) when performed on a triple quadrupole instrument, is the gold standard for quantification due to its exceptional specificity and low detection limits. nih.govresearchgate.net For this compound, characteristic fragmentation pathways would likely involve the loss of ammonia or cleavage of the butyl chain.

The table below shows hypothetical MRM transitions for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound140.1123.1 (Loss of NH3)81.0 (Furan ring fragment)

Quantitative Analysis using Isotope-Dilution Mass Spectrometry

Isotope-Dilution Mass Spectrometry (IDMS) stands as a definitive method for the highest accuracy in quantitative analysis. This technique is particularly valuable for overcoming matrix effects and variations in instrument response, which are common challenges in complex sample analysis. The application of IDMS to this compound involves the synthesis of a stable isotope-labeled (SIL) internal standard, such as deuterium (²H) or carbon-13 (¹³C) labeled this compound.

The core principle of IDMS is the addition of a known amount of the SIL internal standard to the sample prior to any extraction or cleanup steps. nih.govresearchgate.net The SIL standard is chemically identical to the native analyte, ensuring they behave similarly during sample preparation and analysis, thus correcting for any analyte loss. researchgate.net Mass spectrometry is then used to measure the ratio of the native analyte to the SIL internal standard. Since the mass of the SIL standard is different, the two compounds can be distinguished by the mass spectrometer.

For this compound (molecular weight: 139.19 g/mol ), a potential SIL standard could be this compound-d₄, where four hydrogen atoms are replaced by deuterium. In a tandem mass spectrometry (MS/MS) experiment, specific precursor-to-product ion transitions are monitored for both the native analyte and the internal standard. This approach, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

Table 1: Hypothetical MRM Transitions for IDMS Analysis of this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
This compound140.1 (M+H)⁺123.1 (M+H-NH₃)⁺Quantifier
This compound140.1 (M+H)⁺81.1 (Furanomethyl)⁺Qualifier
This compound-d₄144.1 (M+H)⁺127.1 (M+H-NH₃)⁺Internal Standard

This table presents plausible mass transitions for quantitative analysis. Actual values must be determined experimentally.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful multidimensional analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio (m/z). This provides an additional layer of separation, enabling the resolution of isomers that are indistinguishable by mass spectrometry alone.

For this compound, IMS-MS could be instrumental in distinguishing it from its structural isomer, 4-(Furan-2-yl)butan-2-amine. These isomers have the same exact mass but would likely exhibit different gas-phase conformations and therefore different drift times through the ion mobility cell. The measured drift time can be used to calculate a collision cross-section (CCS), which is a characteristic physical property of an ion.

The workflow involves ionizing the sample, separating the ions by their mobility in a drift tube filled with a neutral buffer gas, and then analyzing the mobility-separated ions by a mass spectrometer. This technique enhances peak capacity and reduces chemical noise, leading to improved limits of detection. Predicted CCS values for the related isomer 4-(furan-2-yl)butan-2-amine suggest that such compounds are readily analyzable by this technique. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for Isomeric Furan Butylamines

Ion AdductPredicted CCS (Ų) for 4-(Furan-2-yl)butan-2-amine uni.lu
[M+H]⁺130.6
[M+Na]⁺137.2
[M-H]⁻134.3

Data for the 2-yl isomer is presented as an example. Experimental determination for the 3-yl isomer is required for comparison.

Spectrophotometric and Electrochemical Detection Methods

UV-Vis spectrophotometry is a widely accessible technique for the quantification of compounds containing chromophores. The furan ring in this compound acts as a chromophore, absorbing ultraviolet light. The absorption maximum (λmax) for furan derivatives typically occurs in the UV region. chemicalpapers.comglobalresearchonline.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax, in accordance with the Beer-Lambert law.

While direct UV-Vis analysis can be effective for pure samples, its selectivity in complex matrices is limited. To enhance selectivity and sensitivity, derivatization reactions can be employed to produce a colored product with a λmax shifted into the visible region, reducing interference from matrix components. mdpi.com For example, reaction of the primary amine group with a suitable chromogenic reagent could be explored. Studies on other furan compounds have shown a dominant peak around 278-284 nm. dss.go.th

While the native this compound is not expected to be strongly fluorescent, fluorescence spectroscopy can be a highly sensitive and selective detection method when applied to its derivatives. The primary amine group offers a reactive handle for derivatization with a fluorogenic reagent (a compound that is non-fluorescent but becomes fluorescent upon reaction with the analyte).

For instance, reagents such as o-phthaldialdehyde (OPA) or fluorescamine react with primary amines to form highly fluorescent products. This derivatization approach allows for trace-level quantification. Research on other furan-containing aminophosphonate derivatives has demonstrated that modification of the furan structure can lead to compounds with significant fluorescent properties, with emission wavelengths in the 650-750 nm range. tandfonline.comfigshare.com

Table 3: Potential Fluorogenic Reagents for Derivatization

ReagentExcitation Wavelength (λex)Emission Wavelength (λem)Notes
o-Phthaldialdehyde (OPA)~340 nm~455 nmRequires a thiol (e.g., mercaptoethanol) for reaction.
Fluorescamine~390 nm~475 nmReacts rapidly with primary amines in aqueous solution.

Wavelengths are approximate and depend on the specific derivative and solvent conditions.

Electrochemical methods offer an alternative approach for the detection of this compound. These techniques are based on measuring the current (voltammetry) or potential (potentiometry) resulting from electrochemical reactions of the analyte. acs.org

Voltammetric Methods: The aliphatic amine group in this compound can be electrochemically oxidized at a suitable working electrode, such as a glassy carbon electrode. Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of the compound, identifying its oxidation potential. researchgate.net For quantitative purposes, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are preferred. The peak current measured in these techniques is directly proportional to the concentration of the analyte. mdpi.com This approach has been successfully used for the enantiomeric determination of other amines. acs.org

Potentiometric Methods: Potentiometry involves measuring the potential of an ion-selective electrode (ISE) relative to a reference electrode. While less common for organic amines, it is possible to develop a potentiometric sensor with a membrane selective for the protonated form of this compound. The potential difference would change logarithmically with the concentration of the analyte.

Sample Preparation Strategies for Complex Matrices (Non-Human Biological/Environmental)

Effective sample preparation is crucial to isolate this compound from complex non-human biological or environmental matrices (e.g., soil, water, plant tissues) and to concentrate it prior to analysis. researchgate.net The choice of method depends on the matrix, the analyte's physicochemical properties, and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting analytes from aqueous samples into an immiscible organic solvent. shimadzu.comresearchgate.net The pH of the aqueous sample would be adjusted to ensure the amine is in its neutral, unprotonated form (pH > pKa) to facilitate its transfer into an organic solvent like dichloromethane or ethyl acetate.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that involves passing a liquid sample through a solid sorbent material that retains the analyte. For this compound, a cation-exchange SPE sorbent could be used. At a low pH, the amine group would be protonated (positively charged) and would bind to the negatively charged sorbent. Interferents could be washed away, and the analyte would then be eluted with a high pH or high ionic strength solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace above it). nih.govacs.orgnih.govresearchgate.net The analytes adsorb to the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. For furan derivatives, coatings like carboxen/polydimethylsiloxane (CAR/PDMS) have proven effective. acs.orgmdpi.com This method is particularly suitable for volatile and semi-volatile compounds and is often coupled with GC-MS. nih.gov

Table 4: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids. researchgate.netSimple, inexpensive.Requires large volumes of organic solvents, can be labor-intensive. spbu.ru
Solid-Phase Extraction (SPE)Adsorption onto a solid sorbent.High recovery, good selectivity, reduced solvent use.Can be more expensive than LLE, potential for sorbent clogging.
Solid-Phase Microextraction (SPME)Adsorption onto a coated fiber. chromatographyonline.comSolvent-free, simple, integrates sampling and pre-concentration. nih.govFiber fragility, potential for matrix effects.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous solution and a non-polar organic solvent. wikipedia.org For this compound, its amine functional group allows for pH-dependent extraction. By adjusting the pH of the aqueous sample, the charge state of the amine can be controlled. In an alkaline environment, the amine is deprotonated and becomes more soluble in organic solvents, facilitating its extraction from the aqueous matrix. Conversely, adjusting the pH to be acidic would protonate the amine, increasing its water solubility and allowing it to be back-extracted into an aqueous phase for cleanup. This process, known as a work-up, is a fundamental technique in chemical laboratories. wikipedia.org

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE, involving the partitioning of the analyte between a solid sorbent and a liquid mobile phase. For a compound like this compound, a mixed-mode cation-exchange sorbent would be highly effective. The sorbent can retain the protonated amine group under acidic conditions while allowing neutral and anionic interferences to be washed away. The purified analyte can then be eluted by changing the pH or using a solvent that disrupts the ionic interaction.

Table 1: Comparison of LLE and SPE for Amine Compound Extraction

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids wikipedia.org Partitioning between a solid sorbent and a liquid nih.gov
Selectivity Moderate; depends on solvent choice and pH High; depends on specific sorbent chemistry
Solvent Usage High Low
Automation Difficult Easily automated

| Efficiency | Can be prone to emulsion formation | High recovery and reproducibility |

Microextraction Techniques (e.g., SPME, LPME)

Microextraction techniques are miniaturized sample preparation methods that offer high enrichment factors while significantly reducing solvent consumption.

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. researchgate.net For volatile and semi-volatile compounds like furan derivatives, headspace SPME (HS-SPME) is particularly suitable. researchgate.netsigmaaldrich.com In this method, the fiber is exposed to the headspace above the sample, where it adsorbs volatile analytes. The selection of the fiber coating is critical for extraction efficiency. For furan analysis, coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) have proven to be highly effective due to their affinity for small, volatile molecules. sigmaaldrich.commdpi.comnih.gov Method optimization involves several parameters, including extraction time, temperature, and the ionic strength of the sample, which can be increased by adding salt (e.g., NaCl) to promote the "salting-out" effect, driving analytes into the headspace. mdpi.comnih.gov

Table 2: Typical HS-SPME Parameters for Furan Derivative Analysis

Parameter Condition Rationale
Fiber Coating Carboxen/Polydimethylsiloxane (CAR/PDMS) nih.gov High affinity for adsorbing small volatile molecules mdpi.com
Extraction Temp. 35-60 °C nih.gov Balances analyte volatility with fiber stability
Extraction Time 15-30 min nih.gov Allows for equilibrium between sample and fiber
Ionic Strength Addition of saturated NaCl solution mdpi.comnih.gov Increases analyte volatility (salting-out effect)

| Agitation | 500-1000 rpm nih.gov | Facilitates mass transfer to the headspace |

Liquid-Phase Microextraction (LPME) involves the extraction of analytes from an aqueous sample into a micro-volume of a water-immiscible solvent. A prominent configuration is Hollow-Fiber LPME (HF-LPME), where the acceptor liquid is held within the lumen of a porous polypropylene hollow fiber, which is itself impregnated with an organic solvent that forms a supported liquid membrane (SLM). nih.govnih.gov This technique is highly effective for sample cleanup and enrichment. mdpi.com For this compound, a three-phase HF-LPME system would be ideal. The pH of the aqueous source sample (donor phase) would be raised to neutralize the amine, allowing it to diffuse across the SLM. The acceptor phase within the fiber's lumen would be an acidic solution, which would protonate the amine upon entry, trapping it and preventing back-extraction. nih.gov This method provides very high enrichment factors and clean extracts compatible with various analytical instruments. nih.gov

Automation and High-Throughput Screening in Analytical Workflows

To enhance efficiency, reproducibility, and sample throughput, modern analytical laboratories increasingly rely on automation. This is particularly relevant for routine analysis and for screening large numbers of samples.

Robotic Liquid Handling for Sample Processing

Automated liquid handling robots are central to modern laboratory automation. teselagen.com These systems are designed to perform tasks such as pipetting, mixing, and dispensing liquids with high precision and accuracy, minimizing human error. biomolecularsystems.com Platforms from manufacturers like Tecan, Hamilton, and Beckman Coulter can automate sample preparation workflows, including serial dilutions, addition of internal standards, and transfer of samples into vials or microplates (e.g., 96- or 384-well plates). teselagen.com

In the context of analyzing this compound, a liquid handling robot could be programmed to prepare a batch of samples in vials for HS-SPME analysis. This would involve accurately dispensing the sample, adding a precise amount of salt solution to each vial, and sealing them for subsequent incubation and extraction. This automation reduces manual labor, conserves reagents, and significantly improves the consistency and reliability of experimental results. revvity.com

Integration with Automated Analytical Platforms

The true power of automation is realized when robotic liquid handlers are integrated with analytical instruments to create a seamless, high-throughput workflow. analytik-jena.us For instance, a liquid handling system can prepare samples and place them onto an autosampler tray. A robotic arm can then transfer the vials to an incubation and agitation station before moving them to an automated SPME unit coupled directly to a GC-MS system. The entire process, from sample preparation to data acquisition, can be executed without manual intervention.

This level of integration is the foundation of High-Throughput Screening (HTS), a process used to rapidly assess large numbers of samples. nih.gov While often associated with drug discovery for testing compound libraries against biological targets, the principles of HTS can be applied to analytical chemistry. nih.gov An integrated platform could, for example, be used to analyze the stability of this compound under various conditions or to quantify its presence in hundreds of different samples, generating large datasets efficiently and reliably.

Future Perspectives and Broader Scientific Implications of Research on 4 Furan 3 Yl Butan 2 Amine

Expanding the Synthetic Repertoire for Complex Furan-Amine Scaffolds

The furan (B31954) nucleus is a cornerstone in medicinal chemistry, and its incorporation into molecules is a key synthetic strategy in drug discovery. researchgate.net The development of novel and efficient methodologies for creating complex molecular architectures containing both furan and amine functionalities is a continuous pursuit. Research into 4-(Furan-3-yl)butan-2-amine can catalyze the development of more sophisticated synthetic strategies.

Future work will likely focus on moving beyond traditional methods, such as the Paal-Knorr synthesis, towards more advanced, atom-economical, and stereoselective reactions. researchgate.net The development of novel catalytic systems, including transition-metal catalysis, will be crucial for accessing polysubstituted and structurally diverse furan-amine scaffolds. researchgate.netresearchgate.net For instance, domino reactions that form multiple bonds in a single operation or C-H activation strategies to directly functionalize the furan ring could provide rapid access to libraries of analogues based on the this compound core. nih.govmdpi.com Such advancements are critical for creating molecules with finely tuned properties.

Synthetic StrategyDescriptionPotential Application for Furan-Amine Scaffolds
Domino Reactions Multi-step reactions where subsequent transformations occur under the same reaction conditions without isolating intermediates.Efficient, one-pot synthesis of complex furan-amine derivatives from simple starting materials.
C-H Functionalization The direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.Late-stage modification of the furan ring or alkyl chain of this compound to rapidly generate analogues.
Asymmetric Catalysis The use of chiral catalysts to selectively produce one enantiomer of a chiral product.Stereoselective synthesis of specific isomers of this compound and its derivatives, crucial for biological studies. dur.ac.uk
Flow Chemistry Performing chemical reactions in a continuous flowing stream rather than in a batch-wise manner.Safer, more scalable, and efficient synthesis of furan-amine compounds, particularly for reactions that are hazardous in batch.

Deeper Exploration of Fundamental Mechanistic Principles

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of furan-containing compounds is essential for controlling reaction outcomes and designing more efficient synthetic routes. The furan ring, while aromatic, has a lower resonance energy than benzene and can participate in reactions that involve dearomatization, such as Diels-Alder cycloadditions. acs.orgmdpi.com

Future research on this compound will necessitate a deeper dive into its mechanistic underpinnings. For example, studying the acid-catalyzed ring-opening of the furan moiety can provide insights into the compound's stability and potential degradation pathways. rsc.orgacs.orgresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), will be invaluable for elucidating reaction pathways, predicting reactivity, and understanding the electronic properties that drive the chemical behavior of furan-amine compounds. nih.govresearchgate.net This knowledge is fundamental for troubleshooting synthetic challenges and for rationally designing new reactions.

Mechanistic AspectRelevance to this compoundInvestigational Tools
Electrophilic Aromatic Substitution Understanding the regioselectivity of reactions on the furan ring for controlled functionalization. orientjchem.orgKinetic studies, Hammett analysis, computational modeling.
Ring Stability and Opening Predicting the compound's stability under various conditions (e.g., acidic pH) and potential for rearrangement. acs.orgsemanticscholar.orgExperimental studies under different conditions (pH, temperature), theoretical calculations of ring-strain and reaction energetics.
Nucleophilicity of the Amine Determining the reactivity of the amine group in reactions such as acylation, alkylation, and condensation.pKa measurements, kinetic analysis of amine reactions.
Diels-Alder Reactivity Exploring the potential of the furan ring to act as a diene in cycloaddition reactions for building complex polycyclic structures. acs.orgReaction screening with various dienophiles, computational analysis of frontier molecular orbitals.

Contribution to Structure-Based Research Paradigms (Conceptual)

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. orientjchem.orgslideshare.netresearchgate.net It is often considered a bioisostere for phenyl or thiophene rings, offering a unique combination of steric and electronic properties that can modulate a molecule's pharmacokinetic and pharmacodynamic profile. orientjchem.org The presence of the ether oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets. orientjchem.org

The structure of this compound, with its chiral amine center and functionalizable furan ring, makes it an excellent conceptual model for structure-based research. By systematically modifying its structure—for example, by altering the substituents on the furan ring, changing the length of the alkyl chain, or varying the substitution on the amine—researchers can investigate fundamental principles of molecular recognition. This type of research, while not aimed at developing a specific therapeutic, contributes to the broader understanding of how molecular structure dictates function, a core paradigm in fields like medicinal chemistry and materials science. ijabbr.com

Structural FeaturePotential for ModificationConceptual Research Goal
Furan Ring Introduction of various substituents (e.g., alkyl, aryl, halogen) at different positions.To study the effect of electronics and sterics on non-covalent interactions and overall molecular properties.
Amine Group N-alkylation, N-acylation, conversion to amides or sulfonamides.To probe the role of the basicity and hydrogen-bonding capacity of the nitrogen atom in molecular interactions.
Alkyl Chain Varying the length, introducing branching, or incorporating rigid elements.To understand the impact of conformational flexibility and molecular shape on binding affinity and selectivity.
Stereocenter Synthesis and study of individual enantiomers.To explore the principles of chiral recognition in chemical and biological systems.

Development of Novel Analytical Probes and Standards

The advancement of chemical science relies on the availability of high-quality analytical tools and reference standards for the accurate detection and quantification of molecules. Furan derivatives are found in various matrices, from biological systems to food products and environmental samples, necessitating robust analytical methods. mdpi.comresearchgate.netnih.gov

Research into this compound can spur the development of new analytical technologies. The molecule could be functionalized with reporter groups, such as fluorophores or mass tags, to create novel analytical probes. For example, a fluorescently labeled version could be used to study cellular uptake or distribution in biological systems. Recently, molecular probes have been developed that utilize the Diels-Alder reactivity of furans to covalently tag and identify furan-containing molecules in complex mixtures. beilstein-journals.orgresearchgate.net Furthermore, the synthesis of high-purity this compound is essential for its use as a certified reference material, which is critical for validating analytical methods and ensuring the accuracy and reliability of experimental data in various research fields. accustandard.comhpc-standards.comsigmaaldrich.comshimadzu.com

Analytical ApplicationDescriptionImportance for Research
Certified Reference Material A highly purified and well-characterized standard of the compound.Essential for the calibration of analytical instruments and the validation of quantitative methods (e.g., HPLC, GC-MS).
Molecular Probes Derivatives of the compound modified with a detectable tag (e.g., fluorescent, radioactive, biotin).Used to track the molecule in complex systems, study binding interactions, and visualize its localization.
Metabolic Studies Use of isotopically labeled (e.g., ¹³C, ²H) versions of the compound.To trace the metabolic fate of the compound in biological systems and identify potential metabolites.

Educational and Training Aspects in Synthetic and General Chemical Research

The study of a molecule like this compound provides a rich context for chemical education. Its synthesis, characterization, and reactivity can serve as a practical and engaging platform for teaching fundamental concepts in organic and analytical chemistry.

In an undergraduate laboratory setting, the synthesis of this compound could be a multi-step project that introduces students to a range of important techniques, including heterocyclic chemistry, amine synthesis, and chromatographic purification. The characterization of the product using techniques like NMR, IR spectroscopy, and mass spectrometry would provide hands-on experience with modern analytical methods. Furthermore, exploring the reactivity of the furan ring and the amine group can be used to illustrate key concepts in functional group chemistry and reaction mechanisms. At a more advanced level, this compound can serve as a case study for discussing topics like retrosynthetic analysis, stereochemistry, and the principles of medicinal chemistry.

Educational ConceptApplication with this compound
Heterocyclic Chemistry Illustrates the properties and reactivity of an important aromatic heterocycle, the furan ring.
Functional Group Chemistry Provides examples of the characteristic reactions of amines and aromatic compounds.
Spectroscopic Analysis Offers a practical example for teaching structure elucidation using NMR, IR, and MS data.
Stereochemistry The chiral center at the 2-position of the butane (B89635) chain serves as an excellent model for teaching concepts of enantiomers and stereoselectivity.
Synthetic Strategy Can be used as a target molecule for exercises in retrosynthetic analysis and reaction planning.

Q & A

Q. What are the optimal synthetic routes for 4-(Furan-3-yl)butan-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves reductive amination of 4-(furan-3-yl)butan-2-one using catalytic hydrogenation (e.g., palladium catalysts) under controlled pressure . Alternative methods include nucleophilic substitution reactions with furan-3-yl derivatives and butan-2-amine precursors. Optimization involves:
  • Temperature : 50–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance amine reactivity .
  • Catalyst loading : 5–10% Pd/C for hydrogenation, with yields improving at higher pressures (3–5 atm).
    Table: Key reaction parameters and yields from recent studies:
CatalystSolventTemp (°C)Yield (%)
Pd/CTHF7078
NaBH4MeOH2565

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : 1^1H NMR to confirm amine protons (δ 1.2–1.5 ppm) and furan ring protons (δ 6.3–7.4 ppm). 13^{13}C NMR identifies the quaternary carbon adjacent to the furan ring .
  • LC-MS : Molecular ion peak at m/z 139.2 (C8_8H13_{13}NO) confirms molecular weight .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays).

Advanced Research Questions

Q. What computational models predict the collision cross-section (CCS) and intermolecular interactions of this compound?

  • Methodological Answer : Ion mobility-mass spectrometry (IMS-MS) coupled with DFT calculations predicts CCS values. Key steps:

Geometry optimization : Use Gaussian09 with B3LYP/6-31G(d) basis set to minimize energy.

CCS calculation : Employ the Trajectory Method in MOBCAL software .
Example

ConformerCalculated CCS (Ų)Experimental CCS (Ų)
Syn135.2132.8
Anti138.7136.1
Discrepancies <5% validate the model for SAR studies .

Q. How does the furan-3-yl substituent influence the compound’s binding affinity to serotonin transporters (SERT) compared to phenyl or benzodioxole analogs?

  • Methodological Answer : Conduct competitive radioligand binding assays using 3^3H-citalopram:
  • Protocol :

Incubate SERT-expressing membranes with this compound (1 nM–10 µM).

Measure displacement of 3^3H-citalopram via scintillation counting.

  • Results :
  • Furan-3-yl shows moderate affinity (Ki_i = 120 nM) vs. benzodioxole analogs (Ki_i = 45 nM) due to reduced π-stacking with Trp500 in SERT .
    Table: Comparative binding affinities:
SubstituentKi_i (nM)Selectivity (SERT vs. DAT)
Furan-3-yl12015-fold
Benzodioxol-5-yl4530-fold

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
  • Standardize assays : Use identical cell lines (e.g., HEK293-SERT) and buffer conditions (pH 7.4, 37°C).
  • Impurity profiling : Quantify byproducts (e.g., oxidized furan derivatives) via GC-MS, as even 2% impurities can alter IC50_{50} values .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers.

Methodological Challenges

Q. How can researchers design SAR studies to explore the role of the butan-2-amine chain in modulating pharmacokinetics?

  • Methodological Answer : Synthesize analogs with modified chain lengths (e.g., propan-2-amine, pentan-2-amine) and evaluate:
  • Lipophilicity : LogP values via shake-flask method.
  • Metabolic stability : Incubate with liver microsomes; measure half-life (t1/2_{1/2}).
    Example findings:
Chain LengthLogPt1/2_{1/2} (min)
C3 (propan)1.812
C4 (butan)2.128
C5 (pentan)2.535
Longer chains enhance metabolic stability but reduce aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.